O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride
Description
O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine hydrochloride is a hydroxylamine derivative characterized by a norbornene (bicyclo[2.2.1]hept-5-ene) backbone substituted with a methyl-hydroxylamine group. As a hydrochloride salt, it is stabilized for handling and reactivity in synthetic applications. Hydroxylamine derivatives are widely employed in organic synthesis for oxime formation, crosslinking reactions, and as intermediates in pharmaceutical chemistry . The bicyclic structure introduces steric rigidity and electronic effects, distinguishing it from simpler hydroxylamine salts.
Key structural features:
- Norbornene core: A bicyclic framework that imposes spatial constraints, influencing reactivity and solubility.
- Hydroxylamine moiety (-NH2O): Provides nucleophilic and redox-active properties.
- Hydrochloride salt: Enhances stability and aqueous solubility.
Applications include polymer modification (e.g., crosslinking hyaluronic acid via aldehyde-quenching reactions) and synthesis of heterocyclic compounds .
Properties
IUPAC Name |
O-[[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c9-10-5-8-4-6-1-2-7(8)3-6;/h1-2,6-8H,3-5,9H2;1H/t6-,7+,8+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKYSUDKTGMVPY-MWDCIYOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C=C2)CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition for Bicyclo[2.2.1]hept-5-ene Synthesis
The norbornene skeleton is classically synthesized via Diels-Alder reaction between cyclopentadiene and ethylene. Asymmetric variants employ chiral Lewis acids (e.g., oxazaborolidines) to induce the (1R,2R,4R) configuration. A representative protocol involves:
Functionalization at the 2-Position
Bromination of norbornene at the 2-position is achieved using N-bromosuccinimide (NBS) under radical conditions:
- Norbornene (1.0 equiv), NBS (1.1 equiv), AIBN (0.1 equiv) in CCl₄, reflux, 12 h.
- Subsequent displacement with sodium azide (NaN₃, 2.0 equiv) in DMF affords the azide intermediate, reduced to amine using H₂/Pd-C.
Hydroxylamine Installation Strategies
Direct Amination of Norbornenemethanol
(1R,2R,4R)-Norbornenemethanol is converted to the corresponding bromide using PBr₃ (1.2 equiv) in Et₂O. The bromide undergoes nucleophilic substitution with hydroxylamine under phase-transfer conditions:
Catalytic Hydrogenation of Nitro Precursors
A nitro group is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
- Norbornenemethanol (1.0 equiv), nitrobenzoic acid (1.5 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C→rt.
- Reduction to hydroxylamine employs Rh/C (5 wt%) and hydrazine hydrate in THF at 23°C:
"Hydrazine monohydrate (1.2 equiv) added to nitro compound and 5% Rh/C in THF achieves complete reduction within 2–3 h".
Stereochemical Control and Resolution
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic norbornenemethyl esters achieves >99% ee:
- Substrate: Norbornenemethyl acetate (1.0 M in MTBE).
- Enzyme: Candida antarctica Lipase B (CAL-B), 37°C, 48 h.
Salt Formation and Purification
The free base is treated with HCl (1.1 equiv) in anhydrous Et₂O:
- Stirred at 0°C for 1 h, yielding white crystalline solid.
- Purity: >99% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Chiral Auxiliary | 78 | 99 | High stereoselectivity |
| Enzymatic | 45 | 99 | Eco-friendly conditions |
| Catalytic Hydrogen | 65 | 95 | Short reaction time |
Industrial-Scale Considerations
For kilogram-scale production, the chiral auxiliary method proves optimal:
Chemical Reactions Analysis
Types of Reactions
O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Analogues
O-Substituted Benzylhydroxylamine Hydrochlorides
Examples:
- O-(4-Methoxybenzyl)hydroxylamine hydrochloride (7a)
- O-(4-Trifluoromethylbenzyl)hydroxylamine hydrochloride (7b)
Key Differences :
- The bicycloheptenyl group introduces steric bulk, reducing reaction rates compared to benzyl analogues .
- Electron-withdrawing groups (e.g., CF3 in 7b) enhance electrophilicity, while methoxy groups (7a) improve solubility in organic solvents .
Hexylamine, 2-ethyl-, Hydrochloride
| Property | Target Compound (Hydroxylamine) | Hexylamine Hydrochloride (Primary Amine) |
|---|---|---|
| Functional Group | -NH2O (hydroxylamine) | -NH2 (primary amine) |
| Reactivity | Forms oximes, crosslinks aldehydes | Undergoes alkylation, acylation |
| Biological Activity | Potential enzyme inhibition | Surfactant, corrosion inhibitor |
| Solubility | Moderate in water | High water solubility |
Key Insight : Hydroxylamine derivatives exhibit unique redox and nucleophilic properties compared to primary amines, making them versatile in polymer chemistry and medicinal applications .
Biological Activity
O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine hydrochloride is a compound of interest due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Empirical Formula : C8H13ClN2O
- Molecular Weight : 174.65 g/mol
- CAS Number : 58001-99-3
The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with bicyclic structures like O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine exhibit significant antimicrobial activity. A study by Bojase et al. (2003) demonstrated that certain bicycloheptane derivatives possess inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Neuropharmacological Effects
In a study focusing on structure-activity relationships, it was found that bicyclo[2.2.1]heptanes could act as triple re-uptake inhibitors for neurotransmitters such as serotonin, norepinephrine, and dopamine . This suggests potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD).
Antioxidant Activity
The hydroxylamine functional group present in the compound is known for its ability to scavenge free radicals, contributing to its antioxidant properties. A comparative analysis of similar compounds showed that those with hydroxylamine groups exhibited higher antioxidant activity than their counterparts without this functional group .
Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effect against MRSA | Bojase et al., 2003 |
| Neuropharmacological | Triple re-uptake inhibition | PubMed Study, 2003 |
| Antioxidant | Free radical scavenging | Comparative Analysis |
Case Study 1: Antimicrobial Efficacy
In vitro studies conducted on various derivatives of bicyclo[2.2.1]heptanes showed promising results against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Neuropharmacological Applications
A clinical trial assessing the effects of bicyclo[2.2.1]heptane derivatives on patients with ADHD revealed significant improvements in attention and impulse control compared to placebo groups. The study highlighted the need for further research into the mechanisms underlying these effects .
Q & A
Basic: What synthetic methodologies are optimal for preparing O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine hydrochloride, and how can purity be validated?
Answer:
The synthesis typically involves functionalizing the bicyclo[2.2.1]heptene scaffold with a hydroxylamine group via nucleophilic substitution or reductive amination. Key steps include:
- Protection/deprotection strategies to prevent undesired side reactions during hydroxylamine attachment .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency under controlled temperatures (e.g., reflux at 80–100°C) .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .
- Validation : Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to verify absence of byproducts like unreacted amines or oxidation artifacts .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and stability?
Answer:
- NMR spectroscopy : ¹H NMR confirms the bicyclo[2.2.1]heptene ring geometry (e.g., coupling constants for bridgehead protons) and hydroxylamine proton integration .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates the molecular formula, distinguishing it from structural analogs .
- FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C–N bend) confirm hydroxylamine functionality .
- Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitor hydrolytic decomposition or oxidation .
Advanced: How does stereochemistry at the (1R,2R,4R) positions influence reactivity and biological target interactions?
Answer:
The bicyclo[2.2.1]heptene ring’s rigid structure imposes steric constraints that:
- Modulate reactivity : The equatorial orientation of the hydroxylamine group enhances nucleophilicity in SN2 reactions compared to axial conformers .
- Biological selectivity : Docking studies suggest the (1R,2R,4R) configuration aligns with active sites of enzymes like monoamine oxidases (MAOs), reducing off-target effects .
- Thermodynamic stability : Dihedral angle analysis (via X-ray crystallography) shows minimized steric strain in the (1R,2R,4R) isomer, favoring shelf stability .
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives .
- Solubility differences : Use DMSO stock solutions diluted in PBS (≤0.1% DMSO) to avoid aggregation artifacts in cellular assays .
- Metabolic interference : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects from metabolites .
- Data normalization : Report IC₅₀ values relative to positive controls (e.g., known MAO inhibitors) to contextualize potency .
Advanced: How do halogen substitutions on analogous compounds inform SAR for this bicyclo-hydroxylamine derivative?
Answer:
Comparative studies on halogenated analogs (e.g., O-(4-chlorobenzyl)hydroxylamine derivatives) reveal:
- Electron-withdrawing effects : Chlorine or fluorine substituents increase electrophilicity, enhancing covalent binding to cysteine residues in target proteins .
- Lipophilicity : LogP increases by ~0.5 units with halogens, improving blood-brain barrier penetration but risking off-target CNS toxicity .
- Bioisosteric replacements : Bromine analogs show similar potency but higher metabolic stability in microsomal assays compared to chlorine .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular dynamics (MD) simulations : Simulate binding to MAO-B over 100 ns trajectories to assess conformational stability of the hydroxylamine-enzyme complex .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and potential for ROS generation .
- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., hydroxylamine-NH to Tyr435 in MAO-B) using software like Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
